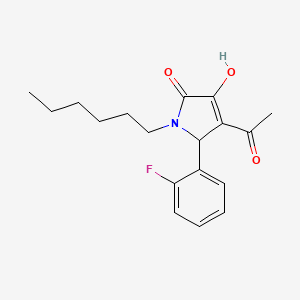
4-acetyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as AFH-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. AFH-10 belongs to the class of pyrrolone derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-acetyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the suppression of inflammation and the induction of apoptosis in cancer cells. This compound has also been shown to enhance the activity of certain enzymes involved in antioxidant defense, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, colitis, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments, including its high purity and stability, as well as its diverse biological activities. However, there are also some limitations to its use, including its relatively high cost and limited availability. This compound also requires careful handling and storage, as it is sensitive to light and moisture.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including:
1. Further investigation of its mechanism of action and signaling pathways involved in its biological activities.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Exploration of its potential applications in drug delivery and nanotechnology.
4. Investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders.
5. Evaluation of its safety and toxicity profile in animal models and human clinical trials.
In conclusion, this compound is a synthetic compound with diverse biological activities and potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-acetyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves a multistep process that starts with the reaction of 2-fluorobenzaldehyde with cyclohexanone in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with 4-acetyl-1,5-dihydro-2H-pyrrole-2-one in the presence of a Lewis acid catalyst to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-acetyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and receptors. This compound has also been investigated for its potential applications in drug delivery and nanotechnology.
Eigenschaften
IUPAC Name |
3-acetyl-2-(2-fluorophenyl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c1-3-4-5-8-11-20-16(13-9-6-7-10-14(13)19)15(12(2)21)17(22)18(20)23/h6-7,9-10,16,22H,3-5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETKTIXGLHYHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4919381.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4919388.png)
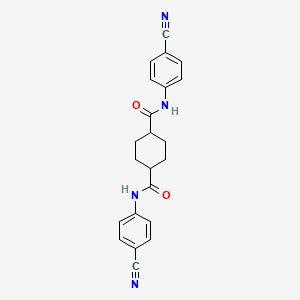
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4919401.png)
![N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4919407.png)
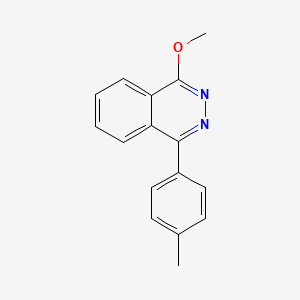
![2-tert-butyl-N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4919416.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4919417.png)
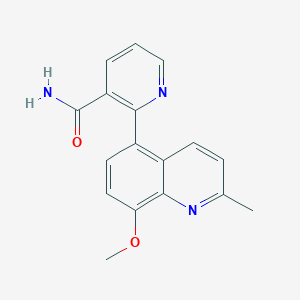
![2-fluoro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4919450.png)
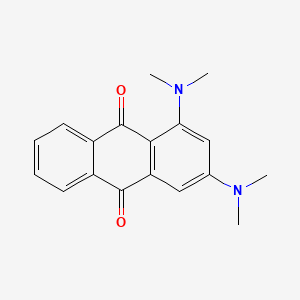
![3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4919470.png)
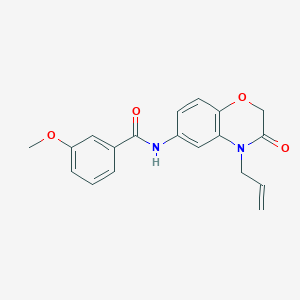
![N-(2-methoxybenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4919488.png)
